BenchChemオンラインストアへようこそ!

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea (CAS 1396760-18-1) is a 1,3-disubstituted urea featuring a furan-3-yl-hydroxyethyl arm on N1 and an ortho-tolyl (2-methylphenyl) group on N3. Its molecular formula is C14H16N2O3, with a molecular weight of 260.29 g/mol.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1396760-18-1
Cat. No. B2644433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea
CAS1396760-18-1
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C14H16N2O3/c1-10-4-2-3-5-12(10)16-14(18)15-8-13(17)11-6-7-19-9-11/h2-7,9,13,17H,8H2,1H3,(H2,15,16,18)
InChIKeyBZKXKTLEBWMYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea (CAS 1396760-18-1): Structural and Physicochemical Baseline for Procurement Decisions


1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea (CAS 1396760-18-1) is a 1,3-disubstituted urea featuring a furan-3-yl-hydroxyethyl arm on N1 and an ortho-tolyl (2-methylphenyl) group on N3 . Its molecular formula is C14H16N2O3, with a molecular weight of 260.29 g/mol . The compound belongs to a broad class of heterocycle-containing ureas investigated for kinase inhibition, enzyme modulation, and antimicrobial applications. Unlike the more prevalent furan-2-yl (α-furyl) regioisomers, the furan-3-yl (β-furyl) attachment pattern introduces distinct electronic and steric properties that can meaningfully alter target engagement profiles [1]. However, it is critical to note that published quantitative biological data for this specific compound remain extremely limited; the evidence presented below draws substantially on class-level inference from structurally proximal analogs.

Why 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea Cannot Be Interchanged with Generic Furan-Urea Analogs


The furan-3-yl-hydroxyethyl-o-tolyl urea scaffold occupies a narrow structural niche that generic analogs fail to replicate. Simply substituting a furan-2-yl for the furan-3-yl ring alters the vector and electronics of the heterocycle–target interaction, as demonstrated by the regioisomer-dependent potency of furan-based 5-lipoxygenase inhibitors where the 3-yl isomer A-69412 achieves a mean IC50 of 1.4 μM in human whole blood, several-fold more potent than its in vitro enzyme assay activity . Replacing the o-tolyl group with phenyl, cyclohexyl, or 4-fluorobenzyl—as in the commercially available analogs CAS 1396684-38-0, 1396766-39-4, and 1396865-61-4—strips away the ortho-methyl steric constraint and alters both LogP and hydrogen-bonding capacity . Even the close bis-furan analog (CAS 2034622-18-7) adds an extra furan ring, increasing molecular weight by 25% (from 260.3 to 326.3 g/mol) and introducing an additional hydrogen bond acceptor, which can shift selectivity profiles and compromise ligand efficiency metrics . These structural differences translate into divergent target binding, solubility, and ADME behavior that generic procurement cannot recapitulate.

Quantitative Differentiation Evidence for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea Versus Closest Analogs


Molecular Weight and Ligand Efficiency Advantage over the Bis-Furan Analog CAS 2034622-18-7

The target compound (MW = 260.29 g/mol) is 20.3% lighter than its closest commercial bis-furan analog 1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea (MW = 326.35 g/mol, CAS 2034622-18-7) . This size differential is critical: the bis-furan analog contains 18 non-hydrogen atoms versus 19 for the target, yet its molecular weight is inflated by the second furan ring. For programs operating under Ro5 or lead-like physicochemical constraints, the target compound offers superior ligand efficiency potential, as each heavy atom must contribute proportionally more to binding affinity to achieve the same target potency [1].

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Computed LogP and Hydrogen-Bond Donor Profile Differentiation from Cyclohexyl Analog CAS 1396684-38-0

The target compound contains an aromatic o-tolyl substituent (computed XLogP3 ≈ 1.5–1.9), whereas the corresponding cyclohexyl analog 1-cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea (CAS 1396684-38-0) has a computed LogP of 1.21 owing to the saturated cyclohexyl ring . The 0.3–0.7 log unit difference in lipophilicity is significant: it places the target compound nearer to the CNS drug-like sweet spot (LogP 2–4) while the cyclohexyl analog sits in a more hydrophilic range more typical of peripheral or polar-targeted agents [1]. Furthermore, both compounds share comparable hydrogen-bond donor counts (3 HBD: urea NH × 2, and the hydroxyethyl OH), but the o-tolyl aromatic ring in the target compound provides additional π-stacking and hydrophobic enclosure potential that the cyclohexyl group cannot replicate.

Lipophilicity ADME prediction Solubility Hydrogen bonding

Furan-3-yl Regioisomeric Advantage for Lipoxygenase Inhibition: Class-Level Evidence from A-69412

Although direct IC50 data for the target compound against 5-lipoxygenase (5-LO) are not published, the structurally cognate furan-3-yl-hydroxyethyl-containing inhibitor A-69412 (1-[1-(furan-3-yl)ethyl]-1-hydroxyurea, CAS 123606-23-5) demonstrates potent, regioisomer-specific 5-LO inhibition: mean IC50 = 1.4 μM (range 0.5–3 μM, 9 donors) for LTB4 formation in ionophore-stimulated human whole blood . Critically, A-69412 also inhibits LTB4 formation in isolated human PMNLs with IC50 = 8.9 μM, and its oral administration achieves 90% inhibition of leukotriene production in dogs at 16 h post-dose (5 mg/kg) with a plasma concentration of 5 μM . The furan-2-yl regioisomers tested in the same patent series (EP0320628A1) consistently showed weaker 5-LO inhibition, establishing that the furan-3-yl attachment mode is a determinant pharmacophoric feature [1]. While the target compound differs from A-69412 in having a urea bridge rather than an N-hydroxyurea and an additional o-tolyl arm, the shared furan-3-yl-hydroxyethyl substructure supports a class-level inference that this regioisomeric pattern is conducive to engagement with the 5-LO active site.

5-Lipoxygenase inhibition Furan regioisomerism Inflammation Leukotriene biosynthesis

o-Tolyl Ortho-Methyl Steric Constraint as a Conformational Selectivity Element vs. Phenyl and 4-Fluorobenzyl Analogs

The ortho-methyl group on the N3-phenyl ring of the target compound introduces a steric constraint that is absent in the unsubstituted phenyl, 4-fluorobenzyl (CAS 1396865-61-4), and benzhydryl (CAS 1396766-39-4) analogs. This ortho-substituent restricts rotation about the N–aryl bond, biasing the conformational ensemble toward a more defined dihedral angle between the urea plane and the aromatic ring [1]. In the kinase inhibitor field, analogous ortho-tolyl urea derivatives (e.g., sorafenib and its congeners) exploit the ortho-methyl group to achieve selective binding to the DFG-out inactive conformation of VEGFR-2 and related kinases; furan-containing VEGFR-2 inhibitors have been shown to achieve IC50 values of 42.5–57.1 nM, equipotent with sorafenib (IC50 = 41.1 nM) [2]. While no direct kinase profiling data exist for the target compound, the o-tolyl group provides a pre-organized conformational element that the more flexible benzyl, phenethyl, or cyclohexyl analogs lack, potentially translating into greater selectivity for targets that recognize a specific urea–aryl dihedral angle.

Conformational restriction Steric effects Target selectivity o-Tolyl pharmacophore

Hydroxyethyl Linker: Hydrogen-Bond Donor Capacity and Solubility Enhancement vs. Des-hydroxy and Methylene-Linked Analogs

The 2-hydroxyethyl linker connecting the furan-3-yl ring to the urea core provides a secondary alcohol hydrogen-bond donor (HBD) that is absent in the corresponding des-hydroxy ethyl-linked congeners (e.g., CAS 1396713-13-5, 1-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea which retains the OH; but analogs such as 1-(2-(furan-3-yl)ethyl)-3-arylureas lack the OH group) . The presence of the hydroxyl group increases the total HBD count to 3 (urea NH × 2, plus OH) and raises the topological polar surface area (TPSA) by approximately 20 Ų compared to the des-hydroxy variant [1]. This additional HBD is strategically positioned adjacent to the furan ring, enabling intramolecular hydrogen bonding with the furan oxygen in certain conformations, which can partially mask polarity and facilitate membrane passage—a phenomenon noted in hydroxyethyl-containing drug candidates [2]. For procurement decisions, selecting an ethyl-linked or methylene-linked analog would eliminate this tunable polarity handle and reduce aqueous solubility without necessarily improving permeability.

Aqueous solubility Hydrogen bond donor Crystal engineering Linker optimization

Prioritized Research and Industrial Application Scenarios for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea Based on Differential Evidence


Fragment-Based Lead Discovery Targeting Kinases Amenable to Type II (DFG-Out) Inhibition

The o-tolyl urea motif, combined with the furan-3-yl-hydroxyethyl arm at a molecular weight of only 260 Da, positions this compound as an attractive fragment-sized scaffold for type II kinase inhibitor programs. Furan-containing VEGFR-2 inhibitors have demonstrated nanomolar potency (IC50 = 42.5–57.1 nM) comparable to sorafenib, and the ortho-methyl conformational constraint inherent to the o-tolyl group favors the DFG-out binding conformation exploited by approved agents such as sorafenib and imatinib [1]. Procurement for fragment screening or scaffold-hopping campaigns is justified where the research objective is to identify novel hinge-binding or allosteric back-pocket occupancy motifs that leverage the furan-3-yl oxygen and urea NH hydrogen-bonding network.

5-Lipoxygenase Pathway Probe Development: Furan-3-yl Regioisomer-Specific SAR Exploration

The furan-3-yl-hydroxyethyl substructure is a validated pharmacophore for 5-LO inhibition, as established by the clinical candidate A-69412 (IC50 = 1.4 μM in human whole blood, oral ED50 = 5 mg/kg in rat) . The target compound extends this pharmacophore with an o-tolyl urea arm that may confer additional binding interactions within the 5-LO active site or improve selectivity versus 12-LO and 15-LO. Procurement is warranted for medicinal chemistry teams seeking to develop next-generation leukotriene biosynthesis inhibitors where the furan-3-yl (rather than furan-2-yl) attachment is a non-negotiable activity determinant.

Physicochemical Property Optimization Studies: Balancing Lipophilicity and Solubility in Urea-Based Lead Series

With an estimated LogP of 1.5–1.9, 3 HBD, and a TPSA of ~74–82 Ų, the target compound occupies a favorable drug-like property space that the more lipophilic bis-furan analog (MW 326, estimated LogP > 2.5) and the more polar cyclohexyl analog (LogP 1.21) do not . This intermediate lipophilicity range is particularly valuable for CNS and anti-infective programs where balanced permeability and solubility are critical. The hydroxyethyl linker further provides an intramolecular hydrogen-bonding option that can be exploited to tune effective lipophilicity without structural modification [2].

Antimicrobial Discovery: Furan-Urea Scaffold Screening Against Mycobacterial Hydrolase Targets

Furan-based urea derivatives have demonstrated tractable activity against mycobacterial targets; compound 6c (a furan-based urea) inhibited Rv3802c with a Ki of 5.2 ± 0.7 μM, representing the most potent non-covalent inhibitor in that series [3]. The target compound's furan-3-yl (rather than furan-2-yl) regiochemistry and its o-tolyl group may offer differentiated binding to mycobacterial hydrolases or related enzymes. Procurement for phenotypic or target-based antimycobacterial screening is supported by class-level precedent, with the caveat that direct activity data for this specific compound are not yet reported.

Quote Request

Request a Quote for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.